molecular formula C28H28FeNOP B1180866 (S,S)-ip-FOXAP CAS No. 163169-29-7

(S,S)-ip-FOXAP

Cat. No.: B1180866
CAS No.: 163169-29-7
M. Wt: 481.3 g/mol
InChI Key: QBVUAVSTWGOOOJ-GHVWMZMZSA-N
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Description

(S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine, min. 97 per cent is a chiral phosphine ligand. It is widely used in enantioselective synthesis due to its high yield and enantioselective results. The compound has a molecular formula of C₂₈H₂₈FeNOP and a molecular weight of 481.35 g/mol .

Properties

CAS No.

163169-29-7

Molecular Formula

C28H28FeNOP

Molecular Weight

481.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-2,4-dien-1-yl]phosphane;iron(2+)

InChI

InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/q2*-1;+2/t21-;;/m1../s1

InChI Key

QBVUAVSTWGOOOJ-GHVWMZMZSA-N

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2]

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=C[C-]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine involves the reaction of ferrocene with diphenylphosphine and an oxazoline derivative. The reaction typically requires a catalyst and is carried out under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired enantioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions

(S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in substitution reactions, where one of its ligands is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a chiral ligand in enantioselective synthesis, facilitating the production of enantiomerically pure compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which (S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine exerts its effects involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved include various metal complexes and catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

  • (R,R)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine
  • (S,S)-[2-(4/‘-tert-Butyloxazolin-2/’-yl)ferrocenyldiphenylphosphine
  • (R,R)-[2-(4/‘-tert-Butyloxazolin-2/’-yl)ferrocenyldiphenylphosphine

Uniqueness

(S,S)-[2-(4/‘-i-Propyloxazolin-2/’-yl)ferrocenyldiphenylphosphine is unique due to its high enantioselectivity and yield in catalytic reactions. Its specific chiral configuration allows for the production of enantiomerically pure compounds, making it highly valuable in enantioselective synthesis.

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